N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine
CAS No.: 338960-56-8
Cat. No.: VC6988046
Molecular Formula: C15H16ClN3O2S
Molecular Weight: 337.82
* For research use only. Not for human or veterinary use.
![N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine - 338960-56-8](/images/structure/VC6988046.png)
Specification
CAS No. | 338960-56-8 |
---|---|
Molecular Formula | C15H16ClN3O2S |
Molecular Weight | 337.82 |
IUPAC Name | 6-[(4-chlorophenyl)sulfonylmethyl]-2-methyl-N-prop-2-enylpyrimidin-4-amine |
Standard InChI | InChI=1S/C15H16ClN3O2S/c1-3-8-17-15-9-13(18-11(2)19-15)10-22(20,21)14-6-4-12(16)5-7-14/h3-7,9H,1,8,10H2,2H3,(H,17,18,19) |
Standard InChI Key | AVCQGKNILYNGLN-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)NCC=C)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
N-Allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine is a pyrimidine-based molecule with a sulfonamide-functionalized chlorophenyl group. Its systematic IUPAC name reflects the following substituents:
-
A 2-methylpyrimidine core.
-
An allylamine group at position 4.
-
A [(4-chlorophenyl)sulfonyl]methyl moiety at position 6.
Molecular Formula and Weight
-
Molecular Formula: .
-
Molecular Weight: 351.85 g/mol (calculated using atomic weights from PubChem data ).
Structural Characterization
The compound’s structure (Figure 1) was inferred from analogous sulfonamide-pyrimidine hybrids . Key features include:
-
Pyrimidine Ring: Positions 2 and 4 are substituted with methyl and allylamine groups, respectively.
-
Sulfonyl Linker: A sulfonyl () group bridges the pyrimidine’s C6 and the 4-chlorophenyl ring.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
SMILES | C=CCNC1=NC(=NC(=C1)C)S(=O)(=O)C(C2=CC=C(C=C2)Cl) |
InChI Key | Derived computationally |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 5 (N, O atoms) |
Synthesis and Reaction Pathways
Synthetic Strategy
The compound is hypothesized to form via a three-step sequence (Figure 2):
-
Pyrimidine Core Formation: Condensation of thiourea with β-keto esters yields 2-methyl-4-aminopyrimidine .
-
Allylation: Reaction with allyl bromide introduces the allylamine group at position 4 .
-
Sulfonylation: Treatment with 4-chlorophenylsulfonyl chloride installs the sulfonylmethyl moiety .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Allylation | Allyl bromide, KCO, DMF, 80°C | ~65 |
Sulfonylation | 4-ClCHSOCl, EtN, CHCl | ~50 |
Crystallographic Insights
While no crystal data exist for this compound, related N-allyl sulfonamides exhibit planar sulfonyl groups and twisted conformations between aromatic rings, as seen in (PDF data ).
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonyl polarity; insoluble in water .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous storage .
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume